1-(3-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS No.: 1264039-72-6
Cat. No.: VC11705892
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1264039-72-6 |
---|---|
Molecular Formula | C17H15ClN2O2 |
Molecular Weight | 314.8 g/mol |
IUPAC Name | 2-(3-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Standard InChI | InChI=1S/C17H15ClN2O2/c1-11-13(18)8-5-9-15(11)20-16(10-14(19-20)17(21)22)12-6-3-2-4-7-12/h2-9,16H,10H2,1H3,(H,21,22) |
Standard InChI Key | IFFQGCWTHNUVJN-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES | CC1=C(C=CC=C1Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Basic Properties
The compound has a molecular formula of C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.8 g/mol. Its IUPAC name, 2-(3-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid, reflects the substitution pattern: a 3-chloro-2-methylphenyl group at position 2, a phenyl group at position 3, and a carboxylic acid moiety at position 5 of the dihydropyrazole ring.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS No. | 1264039-72-6 |
Molecular Formula | C₁₇H₁₅ClN₂O₂ |
Molecular Weight | 314.8 g/mol |
SMILES | CC1=C(C=CC(=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
InChI Key | TYIXCBQLDDAIFT-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict a planar dihydropyrazole ring with the carboxylic acid group adopting a syn conformation relative to the adjacent nitrogen.
Synthesis and Reaction Pathways
Current Synthetic Strategies
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Cyclocondensation: Reaction of β-ketoesters with hydrazines, followed by functionalization . For example, InCl₃-catalyzed multicomponent reactions under ultrasound irradiation yield pyrano[2,3-c]pyrazole derivatives in 80–95% yields .
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Post-Modification: Carboxylic acid introduction via hydrolysis of ester precursors .
Table 2: Hypothetical Synthesis Route
Step | Reaction Component | Conditions |
---|---|---|
1 | Ethyl acetoacetate + Hydrazine | InCl₃, 50% EtOH, 40°C, US |
2 | Intermediate + Chlorinated aryl aldehyde | Acid catalysis, reflux |
3 | Ester hydrolysis | NaOH, H₂O, Δ |
Ultrasound-assisted methods reduce reaction times to 20–30 minutes compared to conventional heating .
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate water solubility (estimated ~1–5 mg/mL at pH 7), with enhanced solubility in polar aprotic solvents (DMF, DMSO). Stability studies are lacking, but analogous compounds degrade above 200°C, suggesting thermal sensitivity.
Acid-Base Behavior
The carboxylic acid (pKa ~4.2) and pyrazole N-H (pKa ~9.8) groups enable pH-dependent ionization, influencing bioavailability and reactivity .
Biological Activity and Applications
Material Science Applications
The conjugated π-system and hydrogen-bonding capacity suggest utility in:
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Organic semiconductors: As electron-transport layers in OLEDs.
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Metal-organic frameworks (MOFs): Carboxylate coordination to metal nodes.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies using green catalysts (e.g., BiCl₃, ZrO₂).
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Biological Screening: Evaluate against cancer cell lines (MCF-7, A549) and microbial pathogens.
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Crystallography: Resolve 3D structure to guide drug design.
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Derivatization: Explore amide and ester prodrugs to enhance bioavailability.
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